molecular formula C8H13F2NO2 B13520264 Methyl 2-(3,3-difluoropiperidin-4-yl)acetate

Methyl 2-(3,3-difluoropiperidin-4-yl)acetate

Cat. No.: B13520264
M. Wt: 193.19 g/mol
InChI Key: IOKKUKWKMCLWRM-UHFFFAOYSA-N
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Description

Its structure features a piperidine ring substituted with two fluorine atoms at the 3,3-positions and an acetoxy group at the 4-position.

Properties

Molecular Formula

C8H13F2NO2

Molecular Weight

193.19 g/mol

IUPAC Name

methyl 2-(3,3-difluoropiperidin-4-yl)acetate

InChI

InChI=1S/C8H13F2NO2/c1-13-7(12)4-6-2-3-11-5-8(6,9)10/h6,11H,2-5H2,1H3

InChI Key

IOKKUKWKMCLWRM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCNCC1(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,3-difluoropiperidin-4-yl)acetate typically involves the reaction of 3,3-difluoropiperidine with methyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(3,3-difluoropiperidin-4-yl)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3,3-difluoropiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Properties
Methyl 2-(3,3-difluoropiperidin-4-yl)acetate N/A C₈H₁₃F₂NO₂ 193.19 3,3-difluoro-piperidine, methyl ester Discontinued; potential drug intermediate
Ethyl 2-(piperidin-4-yl)acetate 1126-09-6 C₉H₁₇NO₂ 171.24 Unsubstituted piperidine, ethyl ester Intermediate in organic synthesis
Methyl 2-(piperidin-4-yl)acetate hydrochloride 81270-37-3 C₈H₁₆ClNO₂ 193.67 Protonated piperidine, methyl ester Salt form for improved solubility
4F-MPH (Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate) 1354631-33-6 C₁₄H₁₈FN₂O₂ 280.30 4-fluorophenyl, piperidine-2-yl Psychoactive substance
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate N/A C₁₀H₁₀N₄O₃ 234.21 Tetrazole, hydroxylphenyl Supramolecular frameworks via H-bonding

Physicochemical Properties

  • Lipophilicity and Solubility: The 3,3-difluoro substitution in the target compound likely increases lipophilicity compared to non-fluorinated analogues like ethyl 2-(piperidin-4-yl)acetate.
  • Thermal Stability : Fluorine’s electron-withdrawing effects may stabilize the piperidine ring against thermal degradation compared to unsubstituted derivatives.

Supramolecular and Intermolecular Interactions

  • Hydrogen Bonding : Unlike methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, which forms O–H⋯N hydrogen bonds and π-π interactions in crystals , the target compound’s fluorine substituents may favor C–F⋯H or C–F⋯π interactions, though evidence for this is lacking.
  • Crystal Packing : Fluorine’s small size and high electronegativity could lead to denser crystal packing compared to bulkier substituents (e.g., ethyl groups in ethyl 2-(piperidin-4-yl)acetate) .

Biological Activity

Methyl 2-(3,3-difluoropiperidin-4-yl)acetate, often studied in the context of medicinal chemistry, exhibits significant biological activity primarily through its interaction with neurotransmitter receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Profile

  • Molecular Formula : C₈H₁₄ClF₂NO₂
  • Molar Mass : 229.65 g/mol
  • Structure : The compound features a piperidine ring with two fluorine atoms at the 3-position and is linked to an acetate group.

This compound acts predominantly as an antagonist at the NR2B subtype of the NMDA receptor. This receptor is crucial for synaptic plasticity and memory function. The difluoro substitutions enhance the compound's binding affinity and selectivity, allowing it to modulate various biological pathways effectively.

Neuropharmacological Effects

Research indicates that this compound influences synaptic transmission and plasticity, making it a candidate for treating neurodegenerative diseases and mood disorders. Its antagonistic action at NMDA receptors has been linked to potential therapeutic effects in conditions such as depression and anxiety disorders.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound and related compounds:

Compound NameMolecular FormulaKey Features
This compoundC₈H₁₄ClF₂NO₂Antagonist at NR2B NMDA receptor
Methyl 2-(piperidin-4-yl)acetateC₇H₁₃ClNO₂Lacks fluorine substitutions; baseline for comparison
N-(1-(4-chlorophenethyl)-3,3-difluoropiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineC₁₄H₁₄ClF₂N₃Contains additional aromatic substitution; similar biological activities

Case Studies and Research Findings

  • Study on NMDA Receptor Modulation :
    • A study demonstrated that this compound hydrochloride significantly modulates synaptic plasticity in vitro. The compound was shown to inhibit excessive activation of NMDA receptors, which is often implicated in excitotoxicity associated with neurodegenerative diseases.
  • Therapeutic Potential in Mood Disorders :
    • In animal models, administration of this compound resulted in reduced symptoms of anxiety and depression. Its ability to modulate neurotransmitter systems suggests a promising avenue for developing new treatments for these conditions.

Summary of Findings

This compound exhibits notable biological activity primarily through its antagonistic effects on NMDA receptors. Its unique chemical structure enhances its binding affinity and selectivity, making it a valuable compound in neuropharmacological research. Ongoing studies aim to further elucidate its therapeutic potential in treating neurological disorders.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(3,3-difluoropiperidin-4-yl)acetate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of a difluoropiperidine precursor with methyl acetate or a related acetylating agent. Key steps include:

  • Using a base catalyst (e.g., sodium hydroxide) in refluxing toluene or dichloromethane to drive the reaction to completion .
  • Continuous flow reactors for industrial-scale production, ensuring precise control of temperature and pressure to improve yield .
  • Purification via column chromatography or recrystallization to isolate the product.

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ester and difluoropiperidine moieties, with characteristic shifts for the fluorine-substituted piperidine ring .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₉H₁₃F₂NO₂) and isotopic patterns .
  • X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL) resolves bond lengths, angles, and hydrogen-bonding networks, critical for confirming stereochemistry .

Q. How should this compound be stored to maintain stability?

  • Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group.
  • Avoid exposure to moisture or strong bases, which may degrade the compound .

Advanced Research Questions

Q. What role does this compound play in central nervous system (CNS) drug discovery?

The 3,3-difluoropiperidine moiety enhances blood-brain barrier (BBB) penetration, making it a key intermediate for neuroactive compounds. For example, derivatives in patent EP4374877A2 target neurotransmitter receptors (e.g., dopamine, serotonin) for treating CNS disorders .

Q. How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?

  • Modifications : Introduce substituents at the piperidine nitrogen or ester group to alter lipophilicity and binding affinity.
  • Bioassays : Test derivatives in vitro against GPCRs (e.g., dopamine D₂ receptors) and measure IC₅₀ values to identify potent analogs .
  • Comparative Analysis : Use molecular docking to compare interactions of modified analogs with receptor binding pockets .

Q. What computational methods are effective for predicting its pharmacokinetic properties?

  • ADME Modeling : Tools like SwissADME predict logP (lipophilicity), BBB permeability, and metabolic stability.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess BBB penetration efficiency .

Q. How can contradictory bioassay data be resolved through structural analysis?

  • Crystallographic Refinement : Use SHELXL to resolve conformational flexibility in the piperidine ring, which may explain variability in receptor binding .
  • HPLC Chiral Separation : Isolate enantiomers if racemic mixtures show conflicting activity, as stereochemistry significantly impacts potency .

Q. What experimental phasing strategies are suitable for its crystallographic analysis?

  • SHELXD/E : Employ dual-space algorithms for small-molecule structure solution, particularly if heavy atoms (e.g., bromine) are introduced via derivatization .
  • Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N–H⋯O) to validate packing arrangements and stability .

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